![molecular formula C9H9Cl2NO3 B14467204 Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate CAS No. 67563-84-2](/img/structure/B14467204.png)
Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate is a chemical compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. It is characterized by the presence of a pyridine ring substituted with chlorine atoms and an ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate typically involves the esterification of 3-[(3,5-dichloropyridin-2-yl)oxy]propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices.
化学反応の分析
Types of Reactions
Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: 3-[(3,5-dichloropyridin-2-yl)oxy]propanoic acid and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate involves its interaction with specific molecular targets. For instance, in its role as a herbicide, it inhibits acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants . This inhibition disrupts the production of essential fatty acids, leading to the death of the plant.
類似化合物との比較
Similar Compounds
Haloxyfop-P-methyl: Another herbicide with a similar structure but different substituents on the pyridine ring.
Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate: Shares structural similarities but has different functional groups.
Uniqueness
Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a precursor for various derivatives makes it valuable in synthetic chemistry and industrial applications.
特性
CAS番号 |
67563-84-2 |
|---|---|
分子式 |
C9H9Cl2NO3 |
分子量 |
250.08 g/mol |
IUPAC名 |
methyl 3-(3,5-dichloropyridin-2-yl)oxypropanoate |
InChI |
InChI=1S/C9H9Cl2NO3/c1-14-8(13)2-3-15-9-7(11)4-6(10)5-12-9/h4-5H,2-3H2,1H3 |
InChIキー |
YTCTTYMWKSAHRB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCOC1=C(C=C(C=N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Fluoro[bis(fluoromethyl)]methylsilane](/img/structure/B14467125.png)

![Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]-](/img/structure/B14467133.png)
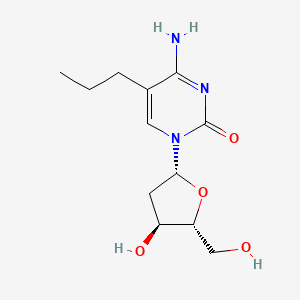

![Diethyl [2-(methylamino)ethyl]phosphonate](/img/structure/B14467151.png)
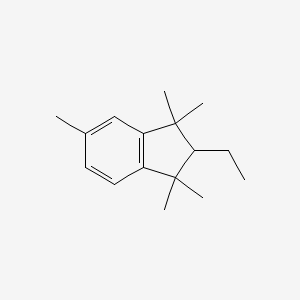
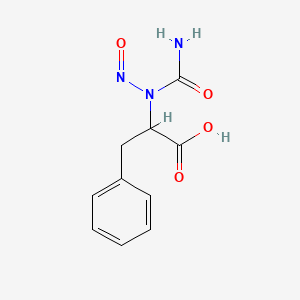
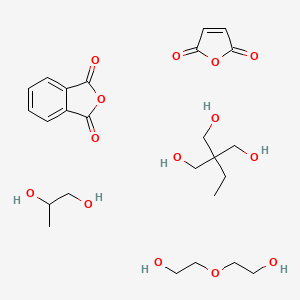
![N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14467167.png)
![1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane](/img/structure/B14467178.png)

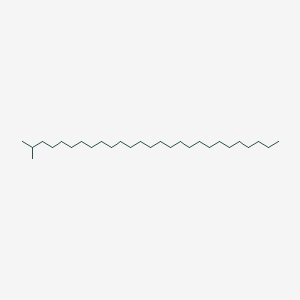
![{2-[Chloro(dimethyl)silyl]ethyl}(diphenyl)phosphane](/img/structure/B14467187.png)
